N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide
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Overview
Description
N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide is a complex organic compound that features a benzothiazole moiety, a pyrrolidine ring, and a sulfonylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), with dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The sulfonylacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant activity and neurotoxicity.
Biological Research: The compound has shown binding properties with molecular targets such as GABA receptors and Na/H exchangers.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a starting material for various chemical reactions.
Mechanism of Action
The mechanism of action of N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to GABA receptors, which are involved in inhibitory neurotransmission in the brain. This binding can modulate the activity of these receptors, leading to potential anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- **2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- **2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- **2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide is unique due to its combination of a benzothiazole ring, a pyrrolidine moiety, and a sulfonylacetamide group. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C19H15N3O5S3 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C19H15N3O5S3/c1-11(23)21-30(26,27)13-8-6-12(7-9-13)22-17(24)10-16(18(22)25)29-19-20-14-4-2-3-5-15(14)28-19/h2-9,16H,10H2,1H3,(H,21,23) |
InChI Key |
HXNXOGLONLYGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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